molecular formula C15H19NO2 B602147 N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide CAS No. 1352139-51-5

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Cat. No.: B602147
CAS No.: 1352139-51-5
M. Wt: 245.32
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Description

N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5) is a high-value chemical intermediate primarily recognized for its critical role in the synthesis of Agomelatine , a melatonergic antidepressant and chronobiotic agent used in the treatment of major depressive disorder and sleep-related disorders . Its research value is rooted in its position within optimized synthetic pathways, where it undergoes key aromatization reactions to yield the final active pharmaceutical ingredient (API) . Researchers utilize this compound to develop and streamline manufacturing processes for Agomelatine, exploring novel crystallization techniques and purification methods to enhance yield and purity . The compound serves as an essential building block in organic synthesis for constructing more complex molecules with targeted biological activities . Beyond process chemistry, its structural features make it a candidate for preclinical investigations in central nervous system (CNS) research, particularly as a scaffold for studying serotonin receptor modulation and for exploring potential treatments for conditions such as anxiety, sleep disorders, and other neurological targets . This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNQWIPOKLVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant Properties

Research indicates that N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide exhibits significant antidepressant-like effects. It is believed to influence serotonin receptors and melatonin pathways, similar to Agomelatine . This makes it a candidate for treating mood disorders and stress-related conditions.

Neuropharmacology

The compound's interaction with various biological targets suggests potential applications in neuropharmacology. Studies have focused on how it may modulate neurotransmitter systems involved in anxiety and depression .

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. Results demonstrated that the compound significantly reduced depressive behaviors in mice subjected to stress tests, indicating its potential as a therapeutic agent for depression .

Study 2: Mechanistic Insights

Another research article explored the mechanistic pathways through which this compound operates. The study found that the compound enhances serotonergic activity while also affecting melatonin receptor signaling, thereby contributing to its antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Agomelatine (Parent Drug)
  • Structure : Fully aromatic naphthalene ring (vs. 3,4-dihydronaphthalene in the target compound).
  • Biological Role : Binds to melatonin (MT₁/MT₂) and serotonin (5-HT₂C) receptors for antidepressant effects .
N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide (S-20098)
  • Structure : Fully aromatic naphthalene with a methoxy group and ethylacetamide chain (CAS: 138112-76-2, MW: 243.30 g/mol) .
  • Comparison : The absence of ring saturation in S-20098 enhances π-π stacking interactions, likely increasing metabolic stability compared to the dihydro analog .

Acetamide Derivatives with Heterocyclic Moieties

Triazole-Linked Acetamides (6a-c, )
  • Examples: 6a: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide. 6b: Nitrophenyl-substituted variant with IR bands at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂) .
  • Structural Differences :
    • Triazole ring introduces hydrogen-bonding capacity.
    • Nitro groups (e.g., in 6b) increase polarity and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
  • Synthesis : 1,3-dipolar cycloaddition between azides and alkynes, differing from the target compound’s synthesis via intermediates in a patented process .
Indole-Containing Acetamides (3ag-ak, )
  • Examples :
    • 3aj : N-(2-(2-(bis(4-fluorophenyl)methyl)-1H-indol-3-yl)-3,4-dihydronaphthalen-1-yl)acetamide (91% yield).
  • Key Features :
    • Bulky bis(aryl)methyl groups on indole enhance steric hindrance.
    • Dihydronaphthalene moiety shared with the target compound, but indole substitution diversifies biological targeting (e.g., serotonin receptor modulation) .

N-Substituted 2-Arylacetamides ()

  • Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Comparison :
    • Dichlorophenyl and pyrazolone groups enhance halogen bonding and planarity.
    • Structural rigidity contrasts with the flexible ethyl chain in the target compound .

Pesticide-Related Acetamides ()

  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Functional Differences : Chloro and methoxymethyl groups optimize herbicidal activity, unlike the target compound’s focus on neurological targets .

Physicochemical and Spectroscopic Comparisons

NMR and IR Data

  • Target Compound : Expected ¹H NMR signals for methoxy (δ ~3.8 ppm), dihydronaphthalene protons (δ ~1.5–2.8 ppm), and acetamide NH (δ ~6.5–8.0 ppm). IR C=O stretch ~1670 cm⁻¹ .
  • Compound 6b (): ¹H NMR: Nitrophenyl protons at δ 8.61 ppm; triazole proton at δ 8.40 ppm. IR: C=O at 1682 cm⁻¹; NO₂ asymmetric stretch at 1504 cm⁻¹ .

Biological Activity

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide, a compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by a naphthalene derivative with a methoxy group and an acetamide functional group. Its structural similarity to Agomelatine, a known antidepressant, suggests potential applications in neuropharmacology.

Property Details
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
CAS Number1352139-51-5
Purity98%

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity primarily as an antidepressant . Studies suggest it may modulate serotonin receptors and melatonin pathways, contributing to its pharmacological effects similar to those of Agomelatine .

The compound's mechanism of action appears to involve:

  • Serotonin Receptor Modulation : It is believed to interact with serotonin receptors, potentially enhancing serotonergic neurotransmission.
  • Melatonergic Activity : The methoxy group may facilitate interactions with melatonin pathways, providing a dual mechanism for mood regulation.

Comparative Analysis with Related Compounds

A comparative analysis reveals that compounds structurally related to this compound also exhibit various biological activities. Below is a summary of similar compounds:

Compound Name Unique Features
Agomelatine Well-studied antidepressant with melatonergic activity.
N-(2-(7-methoxy-naphthalen-1-yl)ethyl)acetamide Lacks dihydro functionality; may exhibit different receptor interactions.
N-[2-(3-Acetyl-7-methoxy-naphthalen-1-yl)ethyl]acetamide Contains an additional acetyl group; potential variations in pharmacological effects.

The unique dihydro configuration combined with the methoxy group in this compound may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the antidepressant effects of this compound in animal models. For example:

  • Study on Depression Models :
    • Researchers administered the compound to rodent models exhibiting depressive-like behaviors.
    • Results indicated a significant reduction in depressive symptoms, suggesting efficacy comparable to established antidepressants like Agomelatine.
  • Neuropharmacological Studies :
    • In vitro studies demonstrated that this compound increased serotonin levels in synaptic clefts.
    • This increase was associated with enhanced mood and cognitive function in test subjects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Reagents/ConditionsYieldKey AdvantagesReference
Acetic anhydride, ethanol, reflux75–91%High purity, scalable
Amorphous form synthesisN/ATailors physicochemical properties

Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:
Advanced chromatographic and spectroscopic methods are critical:

  • HPLC/UHPSFC : Validated for impurity profiling (e.g., detection limits ≤0.1%) .
  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., methylene protons δ 2.8–3.2 ppm, acetamide carbonyl δ 170 ppm) .
  • HRMS : Ensures molecular weight accuracy (e.g., m/z 245.32 [M+H]+) .

Q. Table 2: Key Analytical Parameters

TechniqueParametersApplication
1H NMR400 MHz, CDCl3Confirms ethyl and methoxy groups
HRMSESI+, resolution >30,000Validates molecular formula

How do researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:
Discrepancies arise from solvent effects, conformational dynamics, or impurities. Mitigation strategies include:

  • Deuterated solvents : Use CDCl3 or DMSO-d6 to standardize chemical shifts .
  • Variable-temperature NMR : Resolves overlapping peaks caused by rotamers .
  • Comparative analysis : Cross-reference with published data (e.g., CAS 1352139-51-5 in PubChem) .

What strategies are employed to study the compound's conformational dynamics and intermolecular interactions?

Answer:
X-ray crystallography and molecular modeling reveal:

  • Crystal packing : Hydrogen bonding (N–H⋯O) forms R₂²(10) dimers, stabilizing the amorphous phase .
  • Solvent interactions : Ethanol induces planar amide conformations, while polar aprotic solvents favor twisted geometries .

Q. Table 3: Conformational Analysis

PropertyObservationMethod
Dihedral angles44.5°–77.5° (aryl vs. amide planes)X-ray diffraction
Hydrogen bondingN–H⋯O (2.8–3.0 Å)DFT calculations

How is this compound's role as an impurity in Agomelatine formulations assessed, and what are the pharmacological implications?

Answer:
As Agomelatine Impurity 1, its quantification is critical for drug safety:

  • UHPLC-MS/MS : Detects trace levels (LOQ: 0.05 μg/mL) in active pharmaceutical ingredients .
  • Pharmacological impact : Structural similarity to Agomelatine may alter melatonin receptor binding, necessitating strict impurity control (<0.15% w/w) .

What computational methods predict the compound's reactivity and biological interactions?

Answer:

  • Molecular docking : Screens for melatonin (MT₁/MT₂) and serotonin (5-HT₂C) receptor affinities .
  • MD simulations : Models solvation effects and membrane permeability (logP: 2.8) .
  • QSAR models : Correlates substituent effects (e.g., methoxy position) with metabolic stability .

How can researchers design experiments to investigate its potential as a synthetic intermediate?

Answer:

  • Functionalization : Introduce halogens at the naphthalene ring for cross-coupling reactions .
  • Derivatization : React the acetamide group with aldehydes to form Schiff bases for bioactivity screening .

Q. Table 4: Derivative Synthesis Pathways

Reaction TypeReagentsApplication
AcetylationAcetic anhydrideImpurity profiling
Suzuki couplingPd(PPh₃)₄, aryl boronic acidLibrary diversification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide
Reactant of Route 2
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

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